molecular formula C10H12N2O B146370 (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 137036-55-6

(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B146370
CAS No.: 137036-55-6
M. Wt: 176.21 g/mol
InChI Key: AUAKXRGQXZRTQC-MRVPVSSYSA-N
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Description

(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chiral benzazepinone derivative with the molecular formula C₁₀H₁₂N₂O and a molecular mass of 176.219 g/mol . It features a seven-membered azepine ring fused to a benzene core, with an amino group at the 3R position. Its stereochemistry and functional groups make it a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules like capuramycin analogues and σ1 receptor (σ1R) ligands .

Properties

IUPAC Name

(3R)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKXRGQXZRTQC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2NC(=O)[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435595
Record name (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137036-55-6
Record name (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Record name (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzazepin-2-one, 3-amino-1,3,4,5-tetrahydro-, (3R)
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Preparation Methods

Synthetic Strategy and Reaction Sequence

A highly efficient one-pot synthesis was developed using allylic trichloroacetimidates derived from 2-iodoanilines. The process integrates three key steps:

  • Mizoroki-Heck Coupling : 2-Iodoaniline derivatives react with allyl alcohols to form (E)-(2-allylamino)cinnamyl alcohols.

  • Overman Rearrangement : Thermal rearrangement of trichloroacetimidates at 160°C for 24 hours generates allylic amines.

  • Ring-Closing Metathesis (RCM) : Grubbs’ second-generation catalyst (5 mol%) facilitates cyclization at 60°C for 18 hours, yielding the benzo[b]azepine core.

Optimization and Yield

  • Catalyst Loading : Reducing Grubbs catalyst from 10 mol% to 5 mol% maintained efficiency while lowering costs.

  • Temperature : Elevated temperatures (160°C) accelerated the Overman rearrangement without side reactions.

  • Overall Yield : 81% for the one-pot process, demonstrating superior efficiency compared to stepwise approaches.

Cyclization of 2-Aminobenzamides with Orthoesters

Conventional Cyclization Protocol

A classical method involves refluxing 2-aminobenzamides with orthoesters (e.g., triethyl orthoacetate) in absolute ethanol and acetic acid (2 equivalents) for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic orthoester, followed by cyclodehydration.

Key Parameters

  • Solvent : Ethanol ensures solubility and moderates reactivity.

  • Acid Catalyst : Acetic acid protonates the intermediate, facilitating dehydration.

  • Yield : 60–75% for unsubstituted derivatives, decreasing with electron-withdrawing groups.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) significantly reduced reaction times while maintaining yields (~70%). This method is advantageous for thermally sensitive substrates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key features include:

  • Automated Reagent Addition : Precision dosing minimizes byproducts.

  • Temperature Control : Isothermal conditions prevent thermal degradation.

  • Output : Multi-kilogram batches with >95% purity after crystallization.

Chiral Resolution and Enantioselective Synthesis

While most methods yield racemic mixtures, enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess (ee) >99% for the (R)-enantiomer.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)ScalabilityEnantiocontrol
One-Pot Multibond2-IodoanilineGrubbs catalyst, 160°C, 24h81HighLimited
Orthoester Cyclization2-AminobenzamideTriethyl orthoacetate, acetic acid, reflux60–75ModerateNone
Continuous FlowAllylic trichloroacetimidateAutomated flow reactor, 60°C>95IndustrialRequires resolution

Chemical Reactions Analysis

Types of Reactions

®-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitrobenzoazepines, alcohol derivatives, and various substituted benzoazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.215 g/mol
  • CAS Number : 137036-55-6
  • IUPAC Name : (3R)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one

The compound features an amino group at the 3-position and a carbonyl group at the 2-position of the azepine ring, which contributes to its pharmacological properties.

Preparation Methods

The synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves cyclization reactions using appropriate precursors. A common method includes:

  • Reactants : 2-Aminobenzamides and orthoesters.
  • Conditions : Refluxing in absolute ethanol with acetic acid for 12–24 hours.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through optimized conditions and automated systems for reagent addition.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in various areas:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines.
  • Neuromodulation : The compound may influence neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions such as learning and memory .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Mechanism of Action : The compound may modulate receptor activity or enzyme function, leading to physiological effects relevant to mood regulation and inflammation .

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated reduced inflammation markers in vitro.
Study BAnticancer activityShowed cytotoxic effects on breast cancer cell lines.
Study CNeuromodulationIndicated potential cognitive enhancement through nAChR modulation.

Mechanism of Action

The mechanism of action of ®-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Key Features Biological Activity/Application Reference
(R)-3-amino-...azepin-2(3H)-one C₁₀H₁₂N₂O 3R-amino, benzo[b] fusion σ1R ligand intermediate, biocatalysis
(S)-3-amino-...azepin-2(3H)-one C₁₀H₁₂N₂O 3S-amino Antimycobacterial agent precursor
7a (σ1R ligand) C₂₁H₂₅N₃O Butylamino chain, benzo[b]azepinone σ1R Ki = 34 nM
4,5-Dihydro-benzo[d]azepinone C₉H₉NO Benzo[d] fusion Chemical intermediate

Table 2. Enzymatic and Receptor Binding Profiles

Compound CapW Transacylase Activity σ1R Affinity (Ki) Notes
(R)-3-amino-...azepin-2(3H)-one Not tested Not reported Potential substrate for chiral synthesis
(S)-3-amino-...azepin-2(3H)-one Yes (with hydrolysis) N/A Used in capuramycin biosynthesis
7a N/A 34 nM Enhanced lipophilicity

Biological Activity

Overview

(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chiral compound belonging to the class of benzoazepines. Its unique bicyclic structure has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C10_{10}H12_{12}N2_2O
  • Molecular Weight : 176.215 g/mol
  • CAS Number : 137036-55-6
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 377.5 ± 42.0 °C at 760 mmHg

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate activities associated with inflammatory pathways and neurotransmitter systems.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, reducing inflammation.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing neurological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of benzoazepines, including this compound, exhibit significant anticonvulsant properties. A study evaluated various synthesized derivatives for their ability to protect against seizures induced by pentylenetetrazole (PTZ).

CompoundDose (mg/kg)Protection (%)
4a0.480
2a2080
4c0.480
2c3080

These results indicate that certain structural modifications enhance the anticonvulsant efficacy of the compounds .

Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with central nervous system (CNS) receptors. Studies on similar compounds have shown varying affinities for benzodiazepine receptors, influencing their anxiolytic and sedative effects.

Structure-Activity Relationship (SAR)

Recent research into the SAR of related compounds highlights the importance of specific substituents on the benzodiazepine core that can significantly affect biological activity:

  • Substituents at N1 Position : Modifications at this position have been shown to enhance anticonvulsant activity.
  • Aromatic Ring Influence : The presence of additional aromatic rings can increase binding affinity to CNS receptors.

Study on Anticonvulsant Properties

In a controlled experiment assessing the anticonvulsant properties of synthesized derivatives, compounds were administered to mice subjected to PTZ-induced seizures. The data indicated that specific modifications led to enhanced protective effects against seizures, suggesting a promising avenue for further research into therapeutic applications .

Toxicological Assessment

Acute oral toxicity studies were conducted according to OECD guidelines to evaluate the safety profile of these compounds. Monitoring for signs of toxicity revealed that certain derivatives exhibited favorable safety margins while maintaining effective anticonvulsant properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclization reactions starting from substituted benzazepine precursors. Key steps include (1) protection of the amine group to avoid side reactions, (2) ring closure using reagents like POCl₃ or PPA, and (3) deprotection under acidic conditions. Intermediates are characterized via IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (to confirm stereochemistry and substitution patterns), and HRMS for molecular formula validation. For example, intermediates such as 3-chloro derivatives show distinct Cl isotopic patterns in mass spectra .

Q. What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR resolves diastereotopic protons in the azepine ring (δ 3.0–4.5 ppm), while NOESY confirms spatial proximity of substituents.
  • IR : Confirms lactam carbonyl (C=O) at ~1650 cm⁻¹.
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ = 177.1025 for C₁₀H₁₂N₂O).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for incorporating this compound into complex natural product analogues?

  • Methodological Answer :

  • Enzyme Screening : Test substrate acceptance using recombinant enzymes (e.g., CapW transacylase) via in vitro assays. Monitor reaction progress via HPLC and HRMS (e.g., [M+H]⁺ = 661.2015 for capuramycin analogues) .
  • Mutasynthesis : Feed the compound to ΔcapU mutant strains to bypass biosynthetic bottlenecks. Validate incorporation using isotopic labeling and LC-MS/MS fragmentation .
  • Yield Optimization : Adjust pH (6.5–7.5), temperature (25–37°C), and co-solvents (e.g., 10% DMSO) to enhance enzyme activity .

Q. What computational approaches are used to predict the reactivity of this compound in cyclization reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate transition states for aryl radical cyclization (6-exo vs. 7-endo pathways) using software like Gaussian or ORCA. Compare computed activation energies with experimental yields .
  • DFT Calculations : Model electron distribution in intermediates to predict regioselectivity. For example, stannyl-substituted derivatives show preferential stabilization of endo transition states .

Q. How do structural modifications of this compound affect its bioactivity in mitochondrial apoptosis pathways?

  • Methodological Answer :

  • ROS Assays : Treat Jurkat cells with the compound and measure superoxide (O₂⁻) using dihydroethidium (DHE) fluorescence. Compare with controls lacking the F₀F₁-ATPase β-subunit .
  • Western Blot : Quantify activation of pro-apoptotic markers (e.g., ASK1, JNK) and inhibition of anti-apoptotic signals (e.g., Akt/PI3K) .
  • Mutant Cell Lines : Use β-subunit knockout MEFs to validate target specificity .

Data Contradictions and Resolution

  • Stereochemical Discrepancies : While (S)-enantiomers are reported in biocatalytic studies , the (R)-form’s activity in apoptosis pathways may differ. Use enantiomerically pure samples and compare bioactivity in parallel assays .
  • Yield Variability : Low yields in radical cyclization (e.g., 17c-endo at 32%) are attributed to competing hydrolysis. Mitigate by optimizing reaction time and radical initiator concentration .

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